BDP5290

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BDP5290 ist ein potenter Inhibitor sowohl der Rho-assoziierten Proteinkinase (ROCK) als auch der myotonischen Dystrophie-Kinase-verwandten Cdc42-bindenden Kinase (MRCK). Es hat signifikante inhibitorische Wirkungen auf ROCK1, ROCK2, MRCKα und MRCKβ mit Halbmaximalen Inhibitorkonzentrationen (IC50) von 5 Nanomolar, 50 Nanomolar, 10 Nanomolar bzw. 100 Nanomolar gezeigt .

Wissenschaftliche Forschungsanwendungen

Inhibition of Cancer Cell Invasion

BDP5290 has been extensively studied for its effects on various cancer types, particularly breast cancer and squamous cell carcinoma (SCC). In vitro studies demonstrated that this compound effectively reduces the invasion of cancer cells by disrupting the signaling pathways that promote motility . The compound's ability to selectively inhibit MRCK signaling has been linked to changes in cell morphology and reduced invasive capabilities in SCC cells .

Selectivity and Potency

Compared to other inhibitors, this compound shows a significant increase in selectivity for MRCK kinases over ROCK kinases. This selectivity is crucial for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications . Furthermore, this compound's potency makes it an attractive candidate for further development in targeted cancer therapies.

Case Study: Breast Cancer Invasion

A study published in Nature highlighted the role of this compound in inhibiting breast cancer cell invasion. The research demonstrated that treatment with this compound led to a marked reduction in the invasive potential of MDA-MB-231 cells, a commonly used triple-negative breast cancer cell line. The study utilized various assays to confirm that the inhibition of MRCK signaling was responsible for this effect .

Case Study: Squamous Cell Carcinoma

In another investigation, this compound was tested in vivo using a mouse model of SCC. Results indicated that topical application of this compound significantly reduced tumor growth and altered the phosphorylation status of MRCKα, suggesting effective on-target activity within tumor tissues . This case underscores the potential of this compound as a therapeutic agent against skin cancers.

Data Tables

The following table summarizes key findings related to this compound's applications:

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-1-(4-Piperidyl)-N-[5-(2-Pyridyl)-1h-Pyrazol-4-Yl]pyrazole-3-Carboxamide, also known as BDP5290, is the myotonic dystrophy kinase-related CDC42-binding kinases MRCKα and MRCKβ . These kinases regulate actin-myosin contractility and have been implicated in cancer metastasis .

Mode of Action

this compound interacts with the nucleotide binding pocket of the MRCKβ kinase domain . It demonstrates marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells . This interaction leads to a reduction in MLC phosphorylation, which in turn affects cell motility and tumor cell invasion .

Biochemical Pathways

The MRCK proteins, along with the related ROCK1 and ROCK2 kinases, initiate signaling events that lead to contractile force generation . This powers cancer cell motility and invasion. By inhibiting MRCK activity, this compound can potentially reduce metastasis .

Result of Action

The result of this compound’s action is a reduction in MLC phosphorylation, cell motility, and tumor cell invasion . It has been found to be more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than the ROCK selective inhibitor Y27632 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BDP5290 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion bestimmter aromatischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.

Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Nitrierung und Reduktion eingeführt oder modifiziert.

Endmontage: Die endgültige Verbindung wird durch Kupplungsreaktionen zusammengebaut, wobei häufig Katalysatoren verwendet werden, um den Prozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig:

Batchreaktionen: Es werden großvolumige Reaktoren eingesetzt, um die Reaktionen durchzuführen.

Reinigung: Es werden Techniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um das Endprodukt zu reinigen.

Qualitätskontrolle: Es werden strenge Tests durchgeführt, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BDP5290 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb von this compound modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine liefert.

Vergleich Mit ähnlichen Verbindungen

BDP5290 ist einzigartig in seiner dualen Hemmung sowohl von ROCK als auch von MRCK, wodurch es sich von anderen Inhibitoren unterscheidet, die nur eines dieser Enzyme angreifen. Zu ähnlichen Verbindungen gehören:

Y27632: Ein selektiver ROCK-Inhibitor ohne signifikante Wirkung auf MRCK.

Thiazovivin: Ein weiterer ROCK-Inhibitor mit unterschiedlichen Selektivitäts- und Potenzprofilen.

Afuresertib: Ein Kinase-Inhibitor mit breiterer Aktivität, aber geringerer Spezifität für ROCK und MRCK.

Die Fähigkeit von this compound, sowohl ROCK als auch MRCK zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung der kombinierten Auswirkungen dieser Pfade auf verschiedene biologische Prozesse .

Biologische Aktivität

BDP5290 is a small-molecule inhibitor targeting the MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase) pathway, which has been implicated in various cancer cell invasion and motility processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and providing data tables to illustrate its effects.

This compound functions primarily as an inhibitor of MRCK, which is known to play a significant role in regulating the phosphorylation of myosin light chains (MLC). By inhibiting MRCK, this compound decreases MLC phosphorylation, subsequently reducing cell motility and invasion capabilities in cancer cells. This mechanism highlights its potential therapeutic applications in oncology.

Key Research Findings

- Inhibition of Cancer Cell Invasion :

- Kinase Inhibition Profiles :

- Impact on Myosin Light Chain Phosphorylation :

Table 1: Comparative Efficacy of this compound vs. Y27632 on Cell Invasion

| Compound | Cell Line | Invasion Through Matrigel (Relative Units) |

|---|---|---|

| This compound | MDA-MB-231 | 30% Reduction |

| Y27632 | MDA-MB-231 | 15% Reduction |

Data indicates that this compound is more effective than Y27632 in reducing cancer cell invasion.

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition (%) at 10 µM |

|---|---|

| MRCKβ | 85% |

| ROCK1 | 40% |

| ROCK2 | 35% |

This table illustrates the selectivity and potency of this compound against specific kinases involved in cellular processes.

Case Studies

Case Study 1: Breast Cancer Metastasis

In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell migration and invasion capabilities when assessed using transwell assays. The study concluded that targeting MRCK with this compound could be a viable strategy for limiting breast cancer metastasis.

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that the inhibition of MRCK by this compound leads to decreased activation of downstream signaling pathways associated with cell motility. Notably, the compound was found to enhance the binding affinity between PPP1R12C (a regulatory subunit) and PP1c (protein phosphatase), indicating a complex interplay between these proteins in regulating cell movement .

Eigenschaften

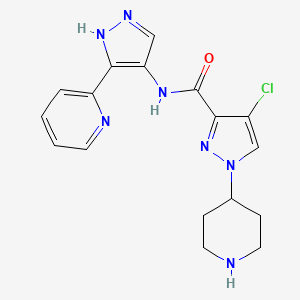

IUPAC Name |

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVZKUXLOLRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: BDP5290 functions as a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) . These kinases play a crucial role in regulating cytoskeleton organization and dynamics by phosphorylating proteins like the myosin light chain (MLC) .

A: Research suggests that this compound, by inhibiting MRCK, can indirectly activate protein phosphatase 1 regulatory subunit 12C (PPP1R12C). This activation increases the binding of PPP1R12C to both PP1c (catalytic subunit of protein phosphatase 1) and MLC2a (atrial myosin light chain 2). Consequently, MLC2a is dephosphorylated, leading to reduced atrial contractility, a hallmark of AF .

A: Yes, in vitro studies using atrial HL-1 cells treated with this compound showed increased binding of PPP1R12C to both PP1c and MLC2a. This ultimately resulted in the dephosphorylation of MLC2a .

A: this compound exhibits marked selectivity for MRCK over closely related kinases like Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2) . This selectivity makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes.

A: Given its role in inhibiting MRCK, this compound is being investigated for its potential in cancer therapy. Studies have shown that pharmacological MRCK inhibition, potentially through compounds like this compound, could have beneficial effects in cancers like glioma, skin cancer, and ovarian cancer .

A: While more research is needed, early studies indicate that this compound might synergize with anti-PD-1 immunotherapy in treating breast cancer. This synergy could enhance tumor cell killing by promoting T-cell proliferation .

A: The development of potent and selective MRCK inhibitors like this compound provides researchers with valuable tools to investigate the functions of MRCK in both normal and pathological conditions. This can potentially lead to a deeper understanding of diseases and the development of novel therapeutic strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.